Cas no 1260839-09-5 (benzyl 4-4-nitro-2-(trifluoromethyl)phenylpiperazine-1-carboxylate)

Benzyl 4-(4-nitro-2-(trifluoromethyl)phenylpiperazine-1-carboxylate is a specialized chemical compound featuring a piperazine core substituted with a nitro and trifluoromethyl-functionalized phenyl group, further modified by a benzyl carboxylate moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the nitro and trifluoromethyl groups enhances reactivity in electrophilic and nucleophilic transformations, while the benzyl ester offers selective deprotection potential. Its well-defined synthetic pathway ensures high purity and reproducibility, supporting applications in drug discovery, particularly in the development of bioactive molecules targeting CNS and antimicrobial agents. The compound’s stability under standard conditions further facilitates handling and storage.
benzyl 4-4-nitro-2-(trifluoromethyl)phenylpiperazine-1-carboxylate structure
1260839-09-5 structure
Product name:benzyl 4-4-nitro-2-(trifluoromethyl)phenylpiperazine-1-carboxylate
CAS No:1260839-09-5
MF:C19H18F3N3O4
MW:409.359135150909
CID:5843224
PubChem ID:130303006

benzyl 4-4-nitro-2-(trifluoromethyl)phenylpiperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • benzyl 4-4-nitro-2-(trifluoromethyl)phenylpiperazine-1-carboxylate
    • SCHEMBL19212191
    • EN300-18723782
    • FTZPJLIGUQQJDW-UHFFFAOYSA-N
    • Benzyl 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
    • 1260839-09-5
    • Inchi: 1S/C19H18F3N3O4/c20-19(21,22)16-12-15(25(27)28)6-7-17(16)23-8-10-24(11-9-23)18(26)29-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
    • InChI Key: FTZPJLIGUQQJDW-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CC=1N1CCN(C(=O)OCC2C=CC=CC=2)CC1)[N+](=O)[O-])(F)F

Computed Properties

  • Exact Mass: 409.12494055g/mol
  • Monoisotopic Mass: 409.12494055g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.6Ų
  • XLogP3: 3.9

benzyl 4-4-nitro-2-(trifluoromethyl)phenylpiperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18723782-2.5g
benzyl 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
1260839-09-5
2.5g
$2379.0 2023-09-18
Enamine
EN300-18723782-0.25g
benzyl 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
1260839-09-5
0.25g
$1117.0 2023-09-18
Enamine
EN300-18723782-10.0g
benzyl 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
1260839-09-5
10g
$5221.0 2023-05-24
Enamine
EN300-18723782-0.05g
benzyl 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
1260839-09-5
0.05g
$1020.0 2023-09-18
Enamine
EN300-18723782-1g
benzyl 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
1260839-09-5
1g
$1214.0 2023-09-18
Enamine
EN300-18723782-5g
benzyl 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
1260839-09-5
5g
$3520.0 2023-09-18
Enamine
EN300-18723782-1.0g
benzyl 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
1260839-09-5
1g
$1214.0 2023-05-24
Enamine
EN300-18723782-0.5g
benzyl 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
1260839-09-5
0.5g
$1165.0 2023-09-18
Enamine
EN300-18723782-5.0g
benzyl 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
1260839-09-5
5g
$3520.0 2023-05-24
Enamine
EN300-18723782-0.1g
benzyl 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
1260839-09-5
0.1g
$1068.0 2023-09-18

Additional information on benzyl 4-4-nitro-2-(trifluoromethyl)phenylpiperazine-1-carboxylate

Introduction to Benzyl 4-4-nitro-2-(trifluoromethyl)phenylpiperazine-1-carboxylate (CAS No. 1260839-09-5)

Benzyl 4-4-nitro-2-(trifluoromethyl)phenylpiperazine-1-carboxylate (CAS No. 1260839-09-5) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate molecular structure, combines a benzyl ester group with a piperazine core substituted with a nitro and trifluoromethylphenyl moiety. Such structural features make it a promising candidate for various applications, particularly in the synthesis of novel therapeutic agents.

The nitro and trifluoromethyl substituents in the phenyl ring contribute to the compound's unique electronic and steric properties, which are crucial for modulating its biological activity. The presence of these functional groups enhances the compound's potential as a pharmacophore, enabling interactions with biological targets that could lead to the development of new drugs. Recent studies have highlighted the importance of such modifications in improving drug efficacy and selectivity.

In the realm of medicinal chemistry, Benzyl 4-4-nitro-2-(trifluoromethyl)phenylpiperazine-1-carboxylate represents a significant advancement in the design of molecules with potential therapeutic benefits. The combination of a piperazine scaffold, known for its role in various pharmacological applications, with the aforementioned substituents, creates a versatile platform for further chemical manipulation and biological evaluation. This compound's structure suggests that it may exhibit properties suitable for treating a range of disorders, including neurological and cardiovascular conditions.

Current research in this area is focused on understanding the mechanisms by which such compounds interact with biological systems. The nitro group, for instance, can be reduced to an amine, which may alter the compound's pharmacological profile significantly. Similarly, the trifluoromethyl group is known to enhance metabolic stability and binding affinity, making it a valuable feature in drug design. By studying Benzyl 4-4-nitro-2-(trifluoromethyl)phenylpiperazine-1-carboxylate, researchers aim to uncover new insights into how structural modifications can influence biological activity.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are often employed to construct the complex molecular framework efficiently. The benzyl ester group, in particular, plays a crucial role in protecting reactive sites during synthesis and can be later removed under specific conditions to reveal more reactive intermediates.

One of the most exciting aspects of Benzyl 4-4-nitro-2-(trifluoromethyl)phenylpiperazine-1-carboxylate is its potential as a building block for more complex drug candidates. By modifying its structure through further chemical transformations, researchers can explore new therapeutic avenues and develop molecules with tailored properties. For example, replacing the nitro group with other functional groups or introducing additional substituents on the piperazine ring could lead to compounds with enhanced potency or selectivity.

The pharmaceutical industry has shown great interest in compounds like Benzyl 4-4-nitro-2-(trifluoromethyl)phenylpiperazine-1-carboxylate due to their potential therapeutic applications. Companies are investing heavily in research to identify new drug targets and develop innovative treatments for various diseases. This compound's unique structure makes it an attractive starting point for such efforts, as it offers a balance between structural complexity and biological activity.

In conclusion, Benzyl 4-4-nitro-2-(trifluoromethyl)phenylpiperazine-1-carboxylate (CAS No. 1260839-09-5) is a fascinating chemical entity with significant potential in pharmaceutical research. Its intricate molecular architecture and functional groups make it a valuable tool for developing new therapeutic agents. As research continues to uncover more about its properties and applications, this compound is poised to play a crucial role in advancing drug discovery and development efforts worldwide.

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